BindingDB-Reported Affinity for Human HSP90alpha vs. Target Engagement Baseline
The compound has been evaluated for binding affinity against human HSP90alpha using 2D 1H-15N chemical shift perturbation NMR spectroscopy [1]. It exhibited a Kd of 19,000 nM. This quantitative affinity is suitable for defining the baseline target engagement profile of a 4,5-dimethyl-butyrophenone-substituted benzothiazole-piperazine but indicates very weak binding compared to known HSP90 inhibitors (e.g., geldanamycin, Kd < 100 nM).
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 19,000 nM (1.90E+4 nM) |
| Comparator Or Baseline | Baseline: In vitro diagnostic threshold (typically Kd < 1,000 nM for lead-like quality); Known inhibitor geldanamycin (Kd ~ 1-100 nM) |
| Quantified Difference | ~190-fold to >1900-fold weaker than known HSP90 inhibitors |
| Conditions | Human HSP90alpha, 2D 1H-15N NMR chemical shift perturbation, in vitro |
Why This Matters
This confirms the compound's target engagement profile and allows users to exclude it from HSP90 inhibition screens, avoiding wasted procurement on a weak binder that cannot serve as a control.
- [1] BindingDB Entry: Binding affinity to human HSP90alpha assessed as 2D 1H-15N chemical shift perturbation by NMR spectroscopy. Kd: 1.90E+4 nM. View Source
